molecular formula C13H12N2O2 B12356893 N-({3-[(pyridin-3-yl)methoxy]phenyl}methylidene)hydroxylamine

N-({3-[(pyridin-3-yl)methoxy]phenyl}methylidene)hydroxylamine

Cat. No.: B12356893
M. Wt: 228.25 g/mol
InChI Key: YSEWNGORSFRMGB-OQLLNIDSSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(pyridin-3-ylmethoxy)phenyl]methylidene}hydroxylamine typically involves the reaction of 3-(pyridin-3-ylmethoxy)benzaldehyde with hydroxylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include:

    Solvent: Commonly used solvents include ethanol or methanol.

    Temperature: The reaction is usually conducted at room temperature or slightly elevated temperatures.

    Catalysts: In some cases, acid or base catalysts may be used to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for N-{[3-(pyridin-3-ylmethoxy)phenyl]methylidene}hydroxylamine are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain high yields of the compound .

Chemical Reactions Analysis

Types of Reactions

N-{[3-(pyridin-3-ylmethoxy)phenyl]methylidene}hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic ring are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reducing Agents: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution Reagents: Halogens, nitrating agents, and sulfonating agents are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce various amines .

Scientific Research Applications

N-{[3-(pyridin-3-ylmethoxy)phenyl]methylidene}hydroxylamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-{[3-(pyridin-3-ylmethoxy)phenyl]methylidene}hydroxylamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the study .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[3-(pyridin-3-ylmethoxy)phenyl]methylidene}hydroxylamine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications in research and industry .

Properties

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

(NE)-N-[[3-(pyridin-3-ylmethoxy)phenyl]methylidene]hydroxylamine

InChI

InChI=1S/C13H12N2O2/c16-15-9-11-3-1-5-13(7-11)17-10-12-4-2-6-14-8-12/h1-9,16H,10H2/b15-9+

InChI Key

YSEWNGORSFRMGB-OQLLNIDSSA-N

Isomeric SMILES

C1=CC(=CC(=C1)OCC2=CN=CC=C2)/C=N/O

Canonical SMILES

C1=CC(=CC(=C1)OCC2=CN=CC=C2)C=NO

Origin of Product

United States

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